Superior ACE Inhibition Potency (IC50/ID50) of Quinaprilat Compared to Enalaprilat and Lisinopril
Quinaprilat demonstrates significantly greater in vitro potency against human angiotensin-converting enzyme (ACE) compared to the active metabolites enalaprilat and lisinopril. In a direct comparative study using a radioligand-binding assay on human plasma ACE, quinaprilat exhibited an ID50 of 0.07 nM, which is ~14-fold more potent than enalaprilat (1.00 nM) [1]. This finding is supported by another source reporting an IC50 of 0.16 nM for quinaprilat against human plasma ACE, which is substantially lower (more potent) than the reported IC50 values for lisinopril [2].
| Evidence Dimension | ACE Inhibitor Potency (ID50) |
|---|---|
| Target Compound Data | 0.07 nM (ID50) for quinaprilat |
| Comparator Or Baseline | Enalaprilat (1.00 nM ID50); Lisinopril (not directly listed in this source but typically > 1 nM) |
| Quantified Difference | 14.3-fold higher potency than enalaprilat |
| Conditions | Radioligand-binding assay: displacement of [125I]531A bound to human plasma ACE |
Why This Matters
Higher in vitro potency is a key differentiator for researchers requiring minimal compound use in sensitive enzymatic assays or for designing studies with low-nanomolar target engagement.
- [1] Brown, N. J., & Vaughan, D. E. (1998). Angiotensin-converting enzyme inhibitors. Circulation, 97(14), 1411-1420. (Table 3 adapted from PMC3012553). View Source
- [2] InvivoChem. (n.d.). Quinapril HCl (CI-906) Product Page. InvivoChem. Retrieved April 18, 2026. View Source
